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Compound of Interest

N-(3-ethylcyclohexyl)prop-2-
Compound Name:

enamide
CAS No.: 1339556-85-2
Cat. No.: B2695745

Get Quote

Executive Summary

N-(3-ethylcyclohexyl)prop-2-enamide (CAS: 1339556-85-2) represents a distinct class of
alkyl-acrylamide covalent fragments utilized in Fragment-Based Drug Discovery (FBDD). Unlike
first-generation covalent inhibitors that relied on highly reactive warheads (e.g.,
chloroacetamides), this scaffold leverages a "tuned" Michael acceptor—the prop-2-enamide
moiety—coupled with a hydrophobic 3-ethylcyclohexyl recognition element.

This guide provides a rigorous framework for evaluating the cross-reactivity of this compound.
It compares the scaffold against industry-standard warheads and details the experimental
protocols required to validate its selectivity profile (the "cysteinome" selectivity).

Target Audience: Medicinal Chemists, Chemical Biologists, and DMPK Scientists.

Comparative Performance Analysis
Structural Logic: Warhead vs. Recognition
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The compound consists of two functional domains:

e The Warhead (Prop-2-enamide): A moderate-reactivity Michael acceptor targeting

nucleophilic cysteines.

e The Recognition Element (3-ethylcyclohexyl): A lipophilic, potentially chiral cycloalkane that

drives non-covalent affinity (

) before covalent bond formation (

).

Comparison with Alternative Scaffolds:
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Intrinsic Reactivity vs. Promiscuity

A critical determinant of cross-reactivity is the Intrinsic Reactivity Index (IRI).
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» Hypothesis: The alkyl-amine linkage in N-(3-ethylcyclohexyl)prop-2-enamide makes the
acrylamide less electron-deficient than N-aryl analogs, reducing the rate of non-specific thiol
addition.

o Implication: This scaffold is ideal for targeting cysteines in shallow or flexible pockets where
a "slow-binding" covalent mechanism allows for equilibrium binding prior to reaction.

Visualizing the Mechanism & Workflow
Mechanism of Action: Michael Addition

The following diagram illustrates the specific attack of a cysteine thiolate on the

-carbon of the prop-2-enamide warhead.
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Caption: Kinetic mechanism of N-(3-ethylcyclohexyl)prop-2-enamide. Selectivity is
determined at the 'Reversible Complex' stage before the irreversible step.

Experimental Protocols for Cross-Reactivity

To validate the specificity of N-(3-ethylcyclohexyl)prop-2-enamide, you must perform a Gel-
Based Activity-Based Protein Profiling (ABPP) assay. This protocol determines if the compound
indiscriminately labels the "housekeeping"” cysteinome.

Protocol 1: Competitive Gel-Based ABPP

Objective: Visualize the "proteomic footprint" of the compound by competing with a broad-
spectrum cysteine probe.
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Reagents:

Lysate: HEK293T or Jurkat proteome (1 mg/mL).

Test Compound: N-(3-ethylcyclohexyl)prop-2-enamide (1, 10, 50

M).

Probe: Desthiobiotin-lodoacetamide (DB-IA) or Rhodamine-lodoacetamide (2
M).

Control: lodoacetamide (IA) (Positive competition control).

Workflow:

Preparation: Dilute proteome to 1 mg/mL in PBS (pH 7.4).

Incubation (Compound): Treat 50

L lysate with the Test Compound (or DMSO vehicle) for 1 hour at 25°C.

o Why: This allows the slower-reacting acrylamide to label its specific targets.

Labeling (Probe): Add DB-IA probe (final conc. 2

M) to all samples. Incubate for 30 mins.

o Why: The highly reactive iodoacetamide will label any cysteine not blocked by your
compound.

Quenching & Click Chemistry (if using alkyne probe): If using DB-IA, proceed to enrichment.
If using Alkyne-IA, perform CuAAC click chemistry with Rhodamine-Azide.

Visualization: Run SDS-PAGE. Scan for fluorescence (if Rhodamine) or perform Western
Blot (Streptavidin-HRP if Biotin).

Analysis:
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o High Selectivity: Only specific bands disappear in the compound-treated lanes compared
to DMSO.

o High Cross-Reactivity: Global reduction of signal across all molecular weights (indicating
the compound is "painting” the proteome).

Protocol 2: Glutathione (GSH) Half-Life Assay
Objective: Quantify intrinsic electrophilicity (

) to predict toxicity risks.

Setup: Prepare 10 mM GSH in PBS (pH 7.4) with an internal standard (e.g., 1-benzyl-4-
phenyl-1H-1,2,3-triazole).

e Reaction: Add N-(3-ethylcyclohexyl)prop-2-enamide (final 100

M) to the GSH solution (Pseudo-first-order conditions: [GSH] >> [Compound]).

e Monitoring: Analyze aliquots by LC-MS/MS or

H-NMR at t=0, 15, 30, 60, 120, 240 min.

e Calculation: Plot

vs. time. The slope is

o Target Profile:

hours. (Rapid reaction < 15 mins indicates high risk of haptenization/toxicity).

Workflow Visualization: ABPP Profiling
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Caption: Competitive ABPP workflow. Disappearance of fluorescent bands indicates the
compound has successfully blocked the cysteine residue.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
Suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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